molecular formula C10H13NS B1277320 2,4,6-Trimethylbenzenecarbothioamide CAS No. 57182-71-5

2,4,6-Trimethylbenzenecarbothioamide

Cat. No.: B1277320
CAS No.: 57182-71-5
M. Wt: 179.28 g/mol
InChI Key: XVMUCOWRXPDSGF-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzenecarbothioamide: is an organic compound with the molecular formula C10H13NS It is a derivative of benzene, where three methyl groups are attached to the benzene ring at positions 2, 4, and 6, and a carbothioamide group (-CSNH2) is attached to the benzene ring

Scientific Research Applications

2,4,6-Trimethylbenzenecarbothioamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzenecarbothioamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride to form 2,4,6-trimethylbenzoyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield this compound. The reaction conditions generally include:

    Step 1: Reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride in the presence of a catalyst such as pyridine, under reflux conditions.

    Step 2: Reaction of the resulting 2,4,6-trimethylbenzoyl chloride with ammonium thiocyanate in an organic solvent like acetone, under mild heating.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors for the initial acylation reaction.
  • Efficient separation and purification techniques to isolate the intermediate and final product.
  • Implementation of safety measures to handle hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbothioamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild heating.

    Reduction: Lithium aluminum hydride, in anhydrous ether, under reflux.

    Substitution: Nitric acid for nitration, bromine for halogenation, under controlled temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amine.

    Substitution: Nitro derivatives, halogenated derivatives.

Comparison with Similar Compounds

    2,4,6-Trimethylbenzoic acid: A precursor in the synthesis of 2,4,6-Trimethylbenzenecarbothioamide, known for its use in organic synthesis.

    2,4,6-Trimethylphenyl isocyanate: Another derivative of 2,4,6-trimethylbenzene, used in the production of polyurethanes and other polymers.

    2,4,6-Trimethylbenzaldehyde: Used in the synthesis of various organic compounds, including fragrances and pharmaceuticals.

Uniqueness: this compound is unique due to its carbothioamide group, which imparts distinct chemical properties and reactivity. This functional group allows the compound to participate in specific reactions, such as oxidation and reduction, which are not as prominent in its similar compounds. Additionally, the presence of three methyl groups on the benzene ring enhances its stability and reactivity compared to other benzene derivatives.

Properties

IUPAC Name

2,4,6-trimethylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMUCOWRXPDSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404790
Record name 2,4,6-trimethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57182-71-5
Record name 2,4,6-Trimethylbenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57182-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-trimethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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